Hexanoic acid, potassium salt

Vue d'ensemble

Description

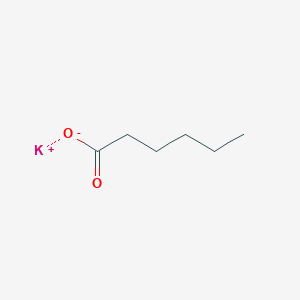

Hexanoic acid, potassium salt, also known as Potassium hexanoate, is a compound with the molecular formula C6H11KO2 . It is a salt formed from hexanoic acid and potassium . It is used in various applications due to its excellent wetting, permeating, emulsifying, dispersing, and solubilizing abilities .

Synthesis Analysis

Hexanoic acid reacts with potassium hydroxide or potassium carbonate to form Potassium hexanoate . This reaction is a common method for the synthesis of this compound .Molecular Structure Analysis

The molecular formula of Potassium hexanoate is C6H11KO2 . It has an average mass of 154.249 Da and a monoisotopic mass of 154.039612 Da .Chemical Reactions Analysis

As a carboxylic acid, Hexanoic acid can react with more reactive metals to produce a salt and hydrogen . This reaction is similar to those of other acids like hydrochloric acid, but tends to be slower .Physical And Chemical Properties Analysis

Potassium hexanoate appears as a crystal and is soluble in water . It is stable and can cause a burning sensation when it comes into contact with strong oxidants . Hexanoic acid, on the other hand, appears as a colorless liquid at room temperature and has a strong, unpleasant odor . Its boiling point is around 205.6°C, and it has a melting point of -3°C .Applications De Recherche Scientifique

Corrosion Inhibition:

- Hexanoic acid, potassium salt, notably potassium sorbate, has shown high effectiveness in protecting metals like copper, carbon steel, aluminum, and stainless steel from corrosion in various environments. This utility is significant in extending the lifespan and maintaining the integrity of these materials in corrosive environments (Ein‐Eli et al., 2006).

Catalysis in Organic Synthesis:

- It has been utilized as a catalyst in the synthesis of organic compounds. For instance, potassium bisulfate, a compound related to hexanoic acid, potassium salt, has been employed as a catalyst in the synthesis of hexyl hexanoate, demonstrating high activity and the potential for repeated use (Li Hong, 2006).

Bioengineering Applications:

- In the field of bioengineering, hexanoic acid pathways have been constructed in yeast, specifically in Kluyveromyces marxianus, by integrating various genes. This pathway is a stepping stone towards producing hexanoic acid in yeast for various industrial applications (Cheon et al., 2014).

Precipitation of Pharmaceuticals:

- The potassium 2-ethyl hexanoate salt of hexanoic acid has been used to precipitate clavulanic acid from fermentation broth. This is important in the pharmaceutical industry for the purification and isolation of this compound, which is crucial in overcoming bacterial resistance to antibiotics (Hirata et al., 2009).

Antimicrobial Applications:

- Different sodium and potassium salts of carboxylic acid, including hexanoic acid, have been investigated for their antimicrobial activity against common foodborne pathogens and spoilage-associated bacteria. This research is vital in the food industry for ensuring food safety and quality (Cabezas-Pizarro et al., 2017).

Safety And Hazards

Potassium hexanoate is a flammable material and can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . Hexanoic acid is also considered hazardous and can cause similar irritations. It is harmful if swallowed, inhaled, or comes in contact with skin .

Propriétés

IUPAC Name |

potassium;hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2.K/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGUIMKBRCQORR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-62-1 (Parent) | |

| Record name | Hexanoic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10941197 | |

| Record name | Potassium hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanoic acid, potassium salt | |

CAS RN |

19455-00-6 | |

| Record name | Hexanoic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.